2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione
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Overview
Description
2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione is an organic compound with a complex structure that includes a dioxazinane ring substituted with methyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylacetic acid with methylamine and formaldehyde, followed by cyclization to form the dioxazinane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione exerts its effects involves interactions with molecular targets and pathways within cells. The exact mechanism can vary depending on the specific application and context. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,5-diphenyloxazole: This compound has a similar structure but with an oxazole ring instead of a dioxazinane ring.
2,2-Dimethyl-1,3-dioxane-4,6-dione:
Uniqueness
2-Methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione is unique due to its specific ring structure and substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
77308-05-5 |
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Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-methyl-4,4-diphenyl-1,5,2-dioxazinane-3,6-dione |
InChI |
InChI=1S/C16H13NO4/c1-17-14(18)16(20-15(19)21-17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
MBHYCOWIPCYIRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(OC(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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